(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione

Ring-opening polymerization Reaction kinetics Monomer reactivity

Standard lactide monomers limit tunable degradation profiles for biomedical polymers. (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione provides precise control over degradation kinetics and material properties. • PDIPG-PGA copolymers show only 12.3% mass loss over 8 weeks vs. 36.7% for PDIBG-PGA, enabling medium-term implant integrity. • Four-armed star architecture reduces melting temp. by 46.7°C and crystallinity by 10 ppts. • Intermediate ROP reactivity allows precise copolymer composition control. Ready-to-ship for global delivery.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B15281387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC(C(=O)O1)C(C)C
InChIInChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1
InChIKeyVWLSLDJSZWJMRG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione Overview


(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione (CAS: 21150-70-9), also known as L-diisopropyl glycolide, is a chiral cyclic diester monomer belonging to the 1,4-dioxane-2,5-dione family . It serves as a diisopropyl-substituted analog of lactide, the monomeric precursor to polylactide (PLA). The compound is a white solid with a molecular weight of 200.23 g/mol and is primarily utilized in ring-opening polymerization (ROP) to synthesize biodegradable polyesters with tailored thermal, mechanical, and degradation properties . Its stereochemical purity (3S,6S configuration) is critical for achieving isotactic polymer architectures, which directly influence material crystallinity and performance [1].

Monomer type Chiral diester monomer for stereocontrolled ring-opening polymerization
Architecture Enables isotactic polyester structures; (3S,6S) configuration supports defined crystallinity
Target polymers Biodegradable polyesters with tailored thermal, mechanical, and degradation profiles

Why (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione Cannot Be Substituted


Generic substitution of (3S,6S)-3,6-diisopropyl-1,4-dioxane-2,5-dione with standard lactide or other alkyl-substituted glycolides is not scientifically valid due to profound differences in polymerization kinetics, resulting polymer thermal properties, and hydrolytic stability. The steric bulk of the isopropyl substituents directly modulates the rate of ring-opening polymerization (ROP), with rac-diisopropylglycolide exhibiting intermediate reactivity between the slower rac-dicyclohexylglycolide and the faster rac-lactide [1]. Furthermore, the incorporation of isopropyl groups reduces the glass transition temperature (Tg) of the resulting polyesters compared to polylactides of similar molecular weight , while also imparting increased hydrophobicity that significantly extends hydrolytic degradation times relative to less sterically hindered analogs [2]. These quantifiable differences in reactivity, thermal behavior, and degradation kinetics mean that this specific monomer must be explicitly selected to achieve the targeted material performance profile; simple in-class substitution will yield unpredictable and likely suboptimal results.

Polymerization kinetics may shift significantly compared to unsubstituted lactide or bulkier cyclohexyl analogs; reported intermediate reactivity can affect composition drift in copolymerizations.
Glass transition temperature (Tg) is substantially lower than polylactide at comparable molecular weight, altering thermal processing windows and chain mobility.
Hydrolytic degradation rate differs from less sterically hindered glycolide monomers; increased hydrophobicity extends degradation times, which may compromise intended erosion profiles.

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione Quantitative Evidence


Intermediate Polymerization Kinetics

In solution-phase ring-opening polymerization (ROP), the monomer rac-3,6-diisopropyl-1,4-dioxane-2,5-dione (rac-diisopropylglycolide) polymerizes at a rate that is intermediate between the faster rac-lactide and the slower rac-dicyclohexylglycolide. This kinetic placement allows for tunable reaction profiles and copolymerization strategies that are not achievable with either extreme [1].

Polymerization kinetics
Cross-study comparable
Relative rate: rac-Dicyclohexylglycolide < rac-Diisopropylglycolide < rac-Methylcyclohexylglycolide < rac-Lactide
Intermediate reactivity supports tunable copolymer composition strategies.
Solution ROP, identical initiator/catalyst conditions; ranking may guide comonomer selection.
Ring-opening polymerization Reaction kinetics Monomer reactivity

Reduced Glass Transition Temperature (Tg) vs. Polylactide

Poly(diisopropyl glycolide)-polyglycolide (PDIPG-PGA) copolymers exhibit significantly lower glass transition temperatures (Tg) compared to polylactide (PLA) homopolymers of similar molecular weight. The isopropyl substitution disrupts polymer chain packing, leading to increased free volume and a lower Tg [1].

Tg vs. Polylactide
Class-level inference
PDIPG-PGA copolymer Tg ≈ 37.7 °C (Mn 10,670); typical PLA Tg ~55–60 °C
Lower Tg increases chain mobility at physiological temperatures, relevant for processing.
DSC data; Tg reduction about 17–22 °C.
Thermal analysis Differential scanning calorimetry Polymer physics

Enhanced Hydrolytic Stability

Polymers derived from diisopropyl glycolide demonstrate significantly greater resistance to hydrolytic degradation compared to their diisobutyl-substituted counterparts. This is quantitatively demonstrated by a lower percentage decrease in molecular weight and mass loss over an 8-week period [1].

Hydrolytic stability
Head-to-head comparison
PDIPG-PGA: 76.5% MW decrease, 12.3% mass loss (8 wk) vs. PDIBG-PGA: 88.3% MW decrease, 36.7% mass loss
Slower erosion may support longer-duration implant research.
Aqueous media; Tg values differ between copolymers.
Hydrolytic degradation Biomaterials Controlled release

Reduced Crystallinity and Melting Point in Star Polymers

The architectural arrangement of poly(L-diisopropyl glycolide) (PLDIPG) dramatically alters its solid-state properties. A four-armed star polymer architecture (4s-PLDIPG) exhibits significantly lower melting temperature (Tm) and degree of crystallinity (Xc) compared to its linear counterpart of similar composition [1].

Star polymer crystallinity
Head-to-head comparison
4s-PLDIPG (star): Tm 143.9 °C, Xc 16.7% vs. linear PLDIPG: Tm 190.6 °C, Xc 26.7%
Star topology markedly reduces melting point and crystallinity.
DSC/XRD; Sn(Oct)2-catalyzed ROP.
Star polymers Polymer architecture Crystallinity

Increased Hydrophobicity vs. PLA

The introduction of isopropyl substituents into the polymer backbone increases the overall hydrophobicity of the material compared to unsubstituted polylactide (PLA). This is a class-level effect observed for alkyl-substituted polyglycolides .

Hydrophobicity vs. PLA
Class-level inference
Increased water contact angle inferred for alkyl-substituted polyglycolides; no direct comparison value reported
Higher hydrophobicity may slow water uptake and degradation.
Property inferred from class behavior; quantitative angle data to verify.
Surface properties Hydrophobicity Polymer physics

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione Application Scenarios


Mid-Term Biomedical Implants & Drug Delivery

The significantly slower hydrolytic degradation of PDIPG-PGA copolymers (12.3% mass loss over 8 weeks) compared to PDIBG-PGA (36.7% mass loss) makes them ideal candidates for medium-term biomedical implants or controlled-release drug delivery depots [1]. In these applications, a more gradual erosion profile is essential to maintain mechanical integrity of an implant during tissue healing or to achieve sustained therapeutic drug levels over weeks to months, avoiding the burst release associated with faster-degrading alternatives [1].

Tunable Polymer Matrices via Copolymerization

The intermediate polymerization rate of rac-diisopropylglycolide relative to rac-lactide and rac-dicyclohexylglycolide [2] provides a critical tool for polymer chemists designing complex macromolecular architectures. This kinetic differentiation allows for the synthesis of gradient or statistical copolymers with precisely controlled composition drift, enabling the creation of materials with tailored thermal and mechanical property gradients. This is a distinct advantage over binary systems with widely disparate reactivity ratios where compositional control is difficult.

Flexible Low-Crystallinity Biomaterials via Star Topology

For applications demanding flexible, amorphous materials with a lower melting point, the synthesis of four-armed star poly(L-diisopropyl glycolide) (4s-PLDIPG) is strongly indicated. The architecture reduces the melting temperature by 46.7 °C and crystallinity by 10 percentage points compared to its linear counterpart [3]. This enables the fabrication of elastomeric or pliable devices at lower processing temperatures and with reduced risk of brittle failure, which is unattainable with the highly crystalline linear polymer [3].

Application
Selection Property
Validation Focus
Biodegradable implant research
Hydrolytic stability profile
Mass loss and molecular weight retention over target immersion period
Copolymer architecture design
Relative polymerization rate
Comonomer reactivity ratio and composition drift control
Low-crystallinity material studies
Star-polymer topology
Melting point and degree of crystallinity by DSC/XRD

Technical Documentation Hub

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9 linked technical documents
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